molecular formula C11H9ClN2 B1625907 3-Chloro-6-(3-methylphenyl)pyridazine CAS No. 66549-34-6

3-Chloro-6-(3-methylphenyl)pyridazine

Cat. No. B1625907
M. Wt: 204.65 g/mol
InChI Key: IEIFRHAHAWOUJM-UHFFFAOYSA-N
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Patent
US04112095

Procedure details

A mixture of 6.0 g of 3-chloro-6-(m-tolyl)pyridazine and 3.52 g of formylhydrazine in 100 ml. of n-butanol is refluxed for 48 hrs. and worked up as in Example 35 to give 2.0 g. of white crystals (from CHCl3 -hexane), m.p. 164°-166° C.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
3.52 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
CHCl3 hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:3]=[N:4][C:5]([C:8]2[CH:9]=[C:10]([CH3:14])[CH:11]=[CH:12][CH:13]=2)=[CH:6][CH:7]=1.[CH:15]([NH:17][NH2:18])=O.C(O)CCC>C(Cl)(Cl)Cl.CCCCCC>[C:10]1([CH3:14])[CH:11]=[CH:12][CH:13]=[C:8]([C:5]2[CH:6]=[CH:7][C:2]3[N:3]([CH:15]=[N:17][N:18]=3)[N:4]=2)[CH:9]=1 |f:3.4|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
ClC=1N=NC(=CC1)C=1C=C(C=CC1)C
Name
Quantity
3.52 g
Type
reactant
Smiles
C(=O)NN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)O
Step Three
Name
CHCl3 hexane
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl.CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give 2.0 g

Outcomes

Product
Name
Type
Smiles
C1(=CC(=CC=C1)C=1C=CC=2N(N1)C=NN2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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